N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide
Description
N-[2-(1,3-Benzothiazol-2-yl)phenyl]pentanamide is a synthetic compound characterized by a benzothiazole core fused to a phenyl ring at the 2-position, with a pentanamide side chain attached via the phenyl nitrogen (Figure 1). The pentanamide moiety in this compound likely enhances lipophilicity, influencing bioavailability and target binding.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-2-3-12-17(21)19-14-9-5-4-8-13(14)18-20-15-10-6-7-11-16(15)22-18/h4-11H,2-3,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUCLWVRIKATPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide typically involves the reaction of 2-aminobenzothiazole with an appropriate acylating agent. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in the presence of dimethylformamide (DMF) as a solvent . The reaction conditions are relatively mild, and the yields are generally high.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential antibacterial, antifungal, and anticancer activities.
Materials Science: Benzothiazole derivatives are used in the development of luminescent materials and organic semiconductors.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various industrial chemicals and dyes.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, it may interfere with cell signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of N-[2-(1,3-Benzothiazol-2-yl)phenyl]pentanamide and Analogs
Key Observations :
- Substituent Effects : Fluorination (e.g., 6-fluoro in ) may enhance metabolic stability, while ethoxy or nitro groups (e.g., ) could alter electronic properties and binding affinity.
- Pendant Groups : Sulfonamide-containing analogs (e.g., ) often exhibit enhanced solubility and target engagement in antimicrobial contexts.
Physicochemical Properties
Table 2: Physicochemical Data of Selected Compounds
Key Observations :
- Melting Points : Sulfonamide-containing analogs (e.g., Compound 23 ) exhibit higher melting points (>200°C) due to hydrogen bonding and crystallinity.
- IR Signatures : The presence of CONH (1640–1693 cm⁻¹) and SO₂NH (1141–1164 cm⁻¹) groups is consistent across amide- and sulfonamide-containing analogs .
Pharmacological Potential
While direct data for this compound are lacking, insights can be drawn from analogs:
- Antimicrobial Activity : N4-Valeroylsulfathiazole (Compound 23 ) and benzothiazole-pentanamide hybrids (e.g., ) show efficacy against bacterial and fungal pathogens, likely via sulfonamide-mediated folate pathway inhibition.
- Enzyme Inhibition : Fluorinated benzothiazoles (e.g., ) are explored as kinase inhibitors, while nitro-substituted derivatives (e.g., ) may target nitroreductase-expressing pathogens.
- Anticancer Potential: Benzimidazole-pentanamide hybrids () demonstrate cytotoxic effects, suggesting structural motifs shared with the target compound could be optimized for oncology .
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzothiazole moiety attached to a phenyl group and a pentanamide chain. This structure is crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 6–7 mM | |
| Escherichia coli | 5.4–7.1 mM | |
| Candida albicans | High antifungal activity | |
| Pseudomonas aeruginosa | Not active |
The compound's efficacy against Staphylococcus aureus and Escherichia coli suggests its potential use in treating infections caused by these pathogens. The observed antifungal activity against Candida albicans further supports its broad-spectrum antimicrobial potential.
Enzyme Inhibition
This compound has been investigated as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are involved in pain modulation and inflammation.
Table 2: Inhibition Potency of this compound
The dual inhibition of sEH and FAAH indicates that this compound could be effective in managing pain without the side effects commonly associated with traditional analgesics.
Case Studies
In vivo studies have demonstrated that this compound can alleviate acute inflammatory pain in animal models. These studies reveal that the compound does not depress voluntary locomotor behavior in rats, suggesting a favorable safety profile compared to existing pain management therapies like opioids .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzothiazole and phenyl groups can enhance the compound's biological activity. For instance, the introduction of trifluoromethyl groups has been shown to improve metabolic stability while maintaining inhibition potency against targeted enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
